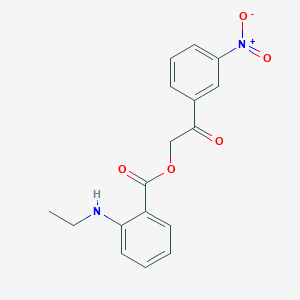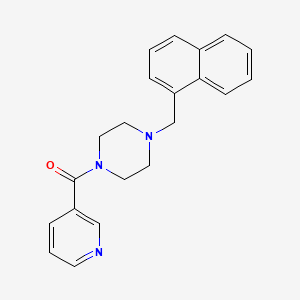
2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate, also known as NPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. NPEB belongs to the class of benzamide derivatives and is known to exhibit various biochemical and physiological effects in vitro and in vivo.
Mécanisme D'action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate involves its binding to the sigma-1 receptor, leading to the modulation of various downstream signaling pathways. 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate has been shown to enhance the activity of the ERK1/2 and AKT signaling pathways, which are involved in cell survival and proliferation. It also inhibits the activity of the JNK signaling pathway, which is known to promote apoptosis and inflammation.
Biochemical and Physiological Effects:
2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to enhance the release of neurotransmitters such as glutamate and acetylcholine, leading to the modulation of synaptic transmission and plasticity. 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate has also been found to exhibit neuroprotective effects against various insults such as oxidative stress and excitotoxicity. In addition, it has been shown to exhibit anti-inflammatory effects by modulating the activity of various pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate has several advantages as a research tool, including its high affinity and selectivity towards the sigma-1 receptor, its ability to modulate various downstream signaling pathways, and its neuroprotective and anti-inflammatory effects. However, there are also some limitations associated with the use of 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate in lab experiments, including its potential toxicity and the lack of long-term safety data.
Orientations Futures
There are several future directions for the research on 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate. One potential application is the development of 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate-based drugs for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Another direction is the elucidation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate, which could lead to the identification of novel therapeutic targets. Finally, further studies are needed to evaluate the long-term safety and efficacy of 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate involves the reaction of 2-(ethylamino)benzoic acid with 2-(3-nitrophenyl)acetyl chloride in the presence of a suitable base such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate as a yellowish crystalline solid. The purity and yield of 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate can be enhanced by further purification using column chromatography.
Applications De Recherche Scientifique
2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to exhibit high affinity and selectivity towards the sigma-1 receptor, which is known to play a crucial role in various physiological processes such as pain perception, neuroprotection, and inflammation. 2-(3-nitrophenyl)-2-oxoethyl 2-(ethylamino)benzoate has also been found to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors, which are involved in synaptic transmission and plasticity.
Propriétés
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(ethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-2-18-15-9-4-3-8-14(15)17(21)24-11-16(20)12-6-5-7-13(10-12)19(22)23/h3-10,18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIWBEALQUIUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Nitrophenyl)-2-oxoethyl] 2-(ethylamino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)
![1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5877223.png)
![isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)

![N-(2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5877247.png)
![N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877268.png)